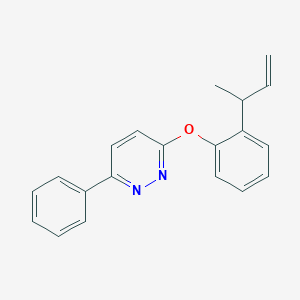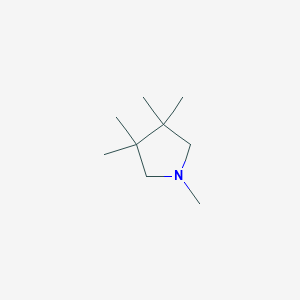![molecular formula C6H12N4O4 B14597384 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate CAS No. 59045-07-7](/img/structure/B14597384.png)
2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate typically involves the reaction of methyl isocyanate with 2-aminoethyl methylcarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl isocyanate+2-aminoethyl methylcarbamate→2-[Methyl(nitroso)carbamoyl]aminoethyl methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized equipment and catalysts to optimize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.
Scientific Research Applications
2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methylcarbamate: A simpler carbamate with similar chemical properties.
Ethylcarbamate: Another carbamate with an ethyl group instead of a methyl group.
Nitrosocarbamate: Compounds with a nitroso group attached to the carbamate structure.
Uniqueness
2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
59045-07-7 |
|---|---|
Molecular Formula |
C6H12N4O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-[[methyl(nitroso)carbamoyl]amino]ethyl N-methylcarbamate |
InChI |
InChI=1S/C6H12N4O4/c1-7-6(12)14-4-3-8-5(11)10(2)9-13/h3-4H2,1-2H3,(H,7,12)(H,8,11) |
InChI Key |
JPZRNEDWMCRAST-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCNC(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)


![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)

![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)

![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
